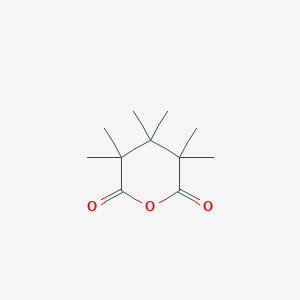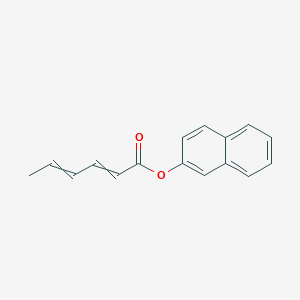![molecular formula C31H48O B14302179 4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl CAS No. 117215-09-5](/img/structure/B14302179.png)
4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenyl rings connected by a single bond, with a decyl group attached to one phenyl ring and a 6-methyloctyl group attached to the other phenyl ring through an ether linkage. The compound is known for its unique structural properties, which make it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl typically involves the following steps:
Preparation of 4-Decyl-1-bromobenzene: This can be achieved by bromination of decylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Preparation of 4’-Hydroxy-1,1’-biphenyl: This involves the coupling of phenylboronic acid with 4-bromophenol using a palladium-catalyzed Suzuki coupling reaction.
Etherification Reaction: The final step involves the reaction of 4’-hydroxy-1,1’-biphenyl with 6-methyloctyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Decyl-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a 6-methyloctyl group.
4-Decyl-4’-ethoxy-1,1’-biphenyl: Similar structure but with an ethoxy group instead of a 6-methyloctyl group.
Uniqueness
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl is unique due to the presence of the 6-methyloctyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered molecular interactions. These properties can influence the compound’s behavior in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
117215-09-5 |
|---|---|
Molekularformel |
C31H48O |
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
1-decyl-4-[4-(6-methyloctoxy)phenyl]benzene |
InChI |
InChI=1S/C31H48O/c1-4-6-7-8-9-10-11-14-17-28-18-20-29(21-19-28)30-22-24-31(25-23-30)32-26-15-12-13-16-27(3)5-2/h18-25,27H,4-17,26H2,1-3H3 |
InChI-Schlüssel |
FNLPUTXRCJATIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


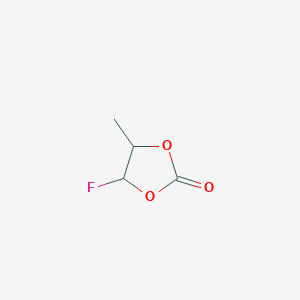
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
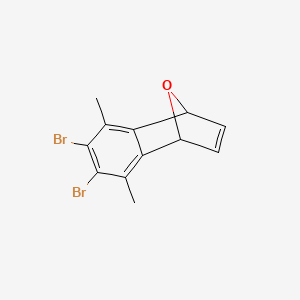
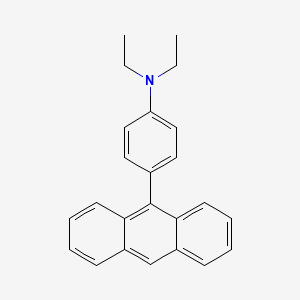
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
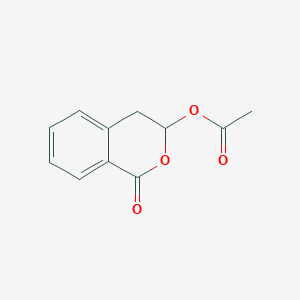
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

